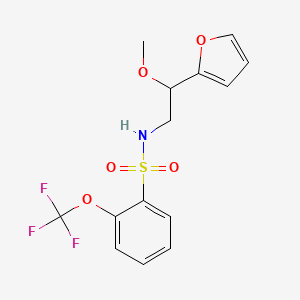

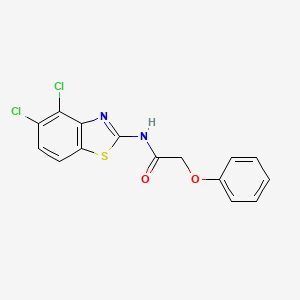

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, also known as DBPA, is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various areas of research, including medicinal chemistry, biochemistry, and pharmacology. In

Applications De Recherche Scientifique

Benzothiazoles in Drug Discovery

Benzothiazole and its derivatives are crucial in medicinal chemistry due to their broad spectrum of pharmacological properties. These compounds are integral to various natural products and pharmaceutical agents. The structural diversity offered by benzothiazole analogs has been instrumental in the search for new therapeutic agents. Notably, benzothiazoles exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, and antimalarial properties. This diverse pharmacological profile underscores their importance in drug development and therapy for numerous diseases (Rangappa S. Keri et al., 2015).

Therapeutic Potential of Benzothiazoles

The therapeutic potential of benzothiazoles extends across various medical domains, with several derivatives possessing antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The 2-arylbenzothiazoles, in particular, are recognized for their potential as antitumor agents. Some benzothiazole-containing compounds are already in clinical use for treating diverse diseases and disorders. This highlights the compound's versatility and its capacity to serve as a foundation for developing chemotherapeutic agents (A. Kamal et al., 2015).

Benzothiazole Derivatives as Anticancer Agents

The exploration of benzothiazole derivatives as anticancer agents has revealed their efficacy against various types of cancer cell lines. These compounds are effective through multiple mechanisms, some of which are yet to be fully understood. The role of benzothiazole scaffolds in inhibiting the metalloenzyme carbonic anhydrase, which is associated with the progression of hypoxic tumors, is particularly noteworthy. This underlines the potential of benzothiazole derivatives in cancer treatment, serving as leads for developing new chemotherapeutics (Ali Irfan et al., 2019).

Structural Activity Relationship in Benzothiazoles

The structural activity relationship (SAR) studies of benzothiazole derivatives have demonstrated that substitutions on specific carbon atoms significantly influence their biological activities. These findings have facilitated the rational design and development of benzothiazole-based compounds with enhanced therapeutic efficacy. Benzothiazole derivatives have been identified for their antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer activities, showcasing the compound's versatility and importance in medicinal chemistry (M. Bhat & S. L. Belagali, 2020).

Propriétés

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c16-10-6-7-11-14(13(10)17)19-15(22-11)18-12(20)8-21-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZHEDLEUWBMLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2539373.png)

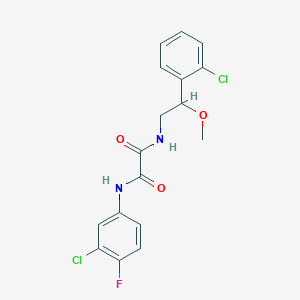

![1-(2-aminoethyl)-5-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2539381.png)

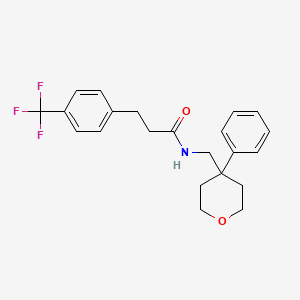

![N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2539387.png)

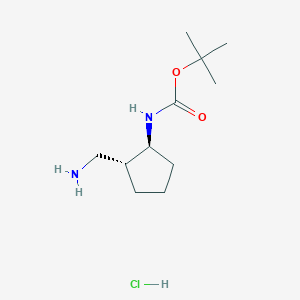

![(S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid](/img/structure/B2539390.png)